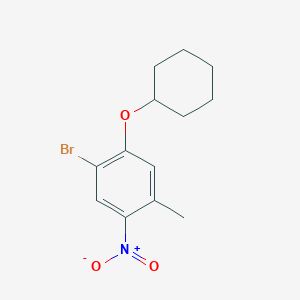
1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a cyclohexyloxy group, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(cyclohexyloxy)-4-methyl-5-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
化学反応の分析
Types of Reactions: 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 1-Amino-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene.
Oxidation: 1-Bromo-2-(cyclohexyloxy)-4-carboxy-5-nitrobenzene.
科学的研究の応用
1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in studies involving the modification of biomolecules for probing biological pathways.
作用機序
The mechanism of action of 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene depends on the specific chemical reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The methyl group is oxidized to a carboxylic acid through the formation of intermediate oxidation states.
類似化合物との比較
1-Bromo-2-(cyclohexyloxy)-4-methylbenzene: Lacks the nitro group, leading to different reactivity and applications.
1-Bromo-2-(cyclohexyloxy)-4-nitrobenzene:
2-Bromo-4-methyl-5-nitrophenol: Contains a hydroxyl group instead of the cyclohexyloxy group, resulting in different chemical behavior.
Uniqueness: 1-Bromo-2-(cyclohexyloxy)-4-methyl-5-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity patterns and potential applications that are distinct from its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring, along with the bulky cyclohexyloxy group, makes it a versatile compound in organic synthesis and material science.
特性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC名 |
1-bromo-2-cyclohexyloxy-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C13H16BrNO3/c1-9-7-13(11(14)8-12(9)15(16)17)18-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChIキー |
GXCSBRFIRSMROO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















